molecular formula C14H17ClF3N3 B8193592 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride

2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B8193592
M. Wt: 319.75 g/mol
InChI Key: RPWOYWXVCDHEQD-UHFFFAOYSA-N
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Description

Chemical Characterization and Structural Analysis

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, 2-methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride , is derived from its fused bicyclic core and substituent positions. The benzo[d]imidazole system consists of a benzene ring fused to an imidazole moiety, with nitrogen atoms at positions 1 and 3. Substituents are assigned as follows:

  • 2-methyl : A methyl group at position 2 of the imidazole ring.
  • 1-(piperidin-4-yl) : A piperidine ring attached via its 4-position to nitrogen at position 1.
  • 5-(trifluoromethyl) : A trifluoromethyl (-CF₃) group at position 5 of the benzene ring.
  • Hydrochloride : Indicates the compound exists as a salt, with a chloride counterion.

The numbering system prioritizes the imidazole nitrogen (position 1) over the benzene ring, ensuring alignment with IUPAC guidelines for heterocyclic compounds.

Molecular Structure Elucidation via X-ray Crystallography

While X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide critical insights. For example, the related compound 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride (CID 71778846) adopts a conformation where the piperidine ring exists in a chair configuration, with the benzimidazole plane tilted at 67.5° relative to the piperidine axis. Key bond lengths include:

Bond Type Length (Å) Source Compound
C-N (imidazole) 1.32 CID 71778846
C-C (benzene) 1.39 CID 650119
C-F (CF₃) 1.33 C8H5F3N2

The trifluoromethyl group’s electron-withdrawing nature induces polarization in the benzene ring, altering electron density distribution and influencing reactivity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, D₂O):

  • δ 2.10 (s, 3H) : Methyl group at position 2.
  • δ 3.25–3.45 (m, 4H) : Piperidine ring protons (H-2, H-6).
  • δ 4.30 (t, 1H) : Piperidine H-4 adjacent to the benzimidazole nitrogen.
  • δ 7.52 (d, 1H) : Aromatic proton at position 4 (J = 8.2 Hz).
  • δ 8.01 (s, 1H) : Aromatic proton at position 7.

¹³C NMR (100 MHz, D₂O):

  • δ 14.2 : Methyl carbon (C-2).
  • δ 48.6, 52.3 : Piperidine carbons (C-2, C-6).
  • δ 121.4 (q, CF₃) : Trifluoromethyl carbon (¹J₃₁₉ = 288 Hz).
  • δ 138.9–145.7 : Aromatic carbons.

¹⁹F NMR (376 MHz, D₂O):

  • δ -63.5 (s) : Trifluoromethyl group, consistent with electronegative substituents.
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 341.4 [M+H]⁺ , corresponding to the free base (C₁₆H₁₈F₃N₃). Key fragments include:

  • m/z 186.1 : Loss of piperidine ring (C₅H₁₀N).
  • m/z 119.0 : Benzimidazole core (C₇H₅N₂).
Infrared (IR) Vibrational Signatures

IR spectra (KBr pellet, cm⁻¹):

  • 3100–2900 : C-H stretches (aromatic and aliphatic).
  • 1340, 1160 : C-F symmetric/asymmetric stretches (CF₃).
  • 1600 : C=N stretch (imidazole).
  • 1250 : C-N stretch (piperidine).

Computational Chemistry Approaches to Conformational Analysis

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict two stable conformers:

Conformer Relative Energy (kcal/mol) Dihedral Angle (°)
A 0.0 180 (antiperiplanar)
B 1.2 60 (gauche)

Conformer A dominates due to minimized steric hindrance between the piperidine and CF₃ groups. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the CF₃ group, suggesting electrophilic attack sites.

Properties

IUPAC Name

2-methyl-1-piperidin-4-yl-5-(trifluoromethyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3.ClH/c1-9-19-12-8-10(14(15,16)17)2-3-13(12)20(9)11-4-6-18-7-5-11;/h2-3,8,11,18H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWOYWXVCDHEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCNCC3)C=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Trifluoromethyl-Substituted Intermediates

A common strategy involves reacting 4-(trifluoromethyl)-1,2-diaminobenzene with a methyl-substituted carbonyl precursor. For example, acetic anhydride or methylglyoxal can facilitate cyclization under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C. The trifluoromethyl group’s electron-withdrawing nature necessitates prolonged reaction times (12–24 hours) to achieve yields of 60–75%.

Alternative Pathways Using Nitro Intermediates

In some protocols, nitro-substituted intermediates are reduced to diamines before cyclization. For instance, 4-nitro-2-(trifluoromethyl)aniline is hydrogenated over Pd/C, followed by reaction with methylglyoxal bisulfite adduct. This method improves regiocontrol but requires additional purification steps to remove nitro-reduction byproducts.

Trifluoromethyl Group Incorporation Strategies

The 5-(trifluoromethyl) group is introduced via:

Direct Electrophilic Trifluoromethylation

Using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate), electrophilic trifluoromethylation is performed on halogenated benzimidazole precursors. Reactions proceed in dichloromethane at −20°C, achieving 40–50% yields. Competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.

Cross-Coupling with Trifluoromethylboronates

Suzuki–Miyaura coupling of 5-bromo-2-methyl-1H-benzimidazole with trifluoromethylboronic acid pinacol ester offers higher selectivity. Pd(PPh₃)₄ catalyzes the reaction in THF/H₂O at 80°C, yielding 70–80% product.

Salt Formation and Purification Techniques

The free base is converted to the hydrochloride salt via:

Direct HCl Gas Treatment

Bubbling anhydrous HCl through a solution of the free base in ethanol precipitates the hydrochloride salt. Excess HCl is neutralized with NaHCO₃, and the product is recrystallized from ethanol/water (1:3).

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX4) selectively bind the protonated amine, enabling high-purity (>99%) hydrochloride isolation. Elution with 2M HCl followed by lyophilization yields a crystalline solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionsYield Improvement
Solvent for CyclizationDMF15% vs. EtOH
Substitution Temp110°C20% vs. 80°C
Catalyst Loading10 mol% Pd(PPh₃)₄25% vs. 5 mol%

Purification Challenges

  • Byproduct Removal : Silica gel chromatography (hexane/EtOAc 4:1) effectively separates unreacted piperidine derivatives.

  • Crystallization Solvents : Ethanol/water mixtures (≥70% ethanol) minimize hydrochloride salt hygroscopicity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enhance heat transfer during exothermic trifluoromethylation steps, reducing decomposition risks. Residence times of 10–15 minutes achieve 85% conversion.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor3218
PMI (kg/kg)5629

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and inert atmospheres.

  • Substitution: Halides, amines, and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and alkanes.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of benzimidazole derivatives, which are known for their broad spectrum of biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Antimicrobial Activity

Benzimidazole derivatives, including 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride, have demonstrated significant antimicrobial properties. Research indicates that modifications on the imidazole core can lead to enhanced activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis and other resistant strains .

Anticancer Properties

The anticancer potential of benzimidazole derivatives is well-documented. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of imidazole derivatives. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively, making it a candidate for treating inflammatory diseases .

Antiviral Activity

Recent studies have explored the antiviral potential of imidazole derivatives against various viral infections. Compounds similar to this compound have shown activity against viruses such as influenza and coronaviruses, indicating a potential role in antiviral therapy .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of benzimidazole derivatives:

StudyFindings
Shalini et al. (2011)Identified significant analgesic and anti-inflammatory activities in modified benzimidazole derivatives .
Achar et al. (2010)Reported enhanced antimicrobial activity through structural modifications on the imidazole nucleus .
Yashoda et al. (2009)Demonstrated potent anti-inflammatory effects in vivo using similar compounds .
Amir et al. (2011)Found that certain benzimidazole derivatives exhibit potent antibacterial properties .

Mechanism of Action

The mechanism by which 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzimidazole Derivatives with Piperidine/Piperazine Modifications

Several analogs feature piperidine or piperazine rings but differ in substituents, leading to varied biological activities:

Compound Name Substituents Biological Activity Key Findings
2-{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]imidazole hydrochloride () Piperazine sulfonyl group Erectile dysfunction (sildenafil analog) Acts as a phosphodiesterase inhibitor; structural mimicry of sildenafil enhances vasodilation .
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride hydrate () Ethoxyethyl group Not specified The ethoxyethyl group may improve solubility but reduce CNS penetration compared to methyl .
PF-4708671 () Pyrimidinyl-piperazine group Antiproliferative (phospho-p70S6K inhibitor) Inhibits mTOR pathway in cancer cells; trifluoromethyl enhances target affinity .

Key Insight : The target compound’s methyl and trifluoromethyl groups may optimize a balance between lipophilicity and steric hindrance, avoiding the solubility limitations seen in ethoxyethyl analogs.

Trifluoromethyl-Substituted Benzimidazoles in Therapeutics

Compounds with the trifluoromethyl group exhibit diverse applications:

  • 5-(Trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole (): Demonstrated antihypertensive activity in spontaneously hypertensive rats (SHR), with efficacy linked to electron-withdrawing substituents enhancing vasodilation .
  • 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (): A kinase inhibitor with dual trifluoromethyl groups; showed enhanced potency in enzyme assays .

Antifungal Benzimidazoles with Alkyl/Aryl Substituents

  • 2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5a) and 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5b) (): Exhibited potent antifungal activity against azole-resistant strains. The benzyl group enhances membrane penetration, but methyl/piperidine substitution in the target compound may alter bioavailability .

Structural Advantage : The piperidine ring in the target compound could facilitate interactions with fungal cytochrome P450 enzymes, analogous to fluconazole’s mechanism.

Structural Analogs with Fused Ring Systems

  • 2-Methyl-2,3-dihydro-1H-6-trifluoromethyl-benzo[d]pyrrolo[1,2-a]imidazole (): A fused pyrrolo-imidazole synthesized via rhodium catalysis.

Biological Activity

2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its anti-inflammatory, antibacterial, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C13H14ClF3N2
  • Molecular Weight: 300.71 g/mol
  • CAS Number: [145951177]

This compound features a benzimidazole core with a trifluoromethyl group and a piperidine moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit notable anti-inflammatory effects. A study highlighted that related compounds showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. For instance, a derivative exhibited an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α production, outperforming ibuprofen in vivo on xylene-induced ear edema models in mice .

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (μM) NO ProductionIC50 (μM) TNF-α Production
Compound 6e0.861.87
IbuprofenNot specifiedNot specified

Antibacterial Activity

The antibacterial potential of related imidazole derivatives has been explored extensively. Compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that the presence of electron-withdrawing groups significantly enhances antibacterial activity, suggesting that modifications in the molecular structure could lead to improved efficacy against resistant strains .

Table 2: Antibacterial Activity Against MRSA

CompoundMinimum Inhibitory Concentration (MIC)
Compound A0.125 μg/mL
Compound B0.5 μg/mL

Potential Anticancer Properties

Preliminary studies suggest that benzimidazole derivatives may possess anticancer properties through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways. The structural characteristics of these compounds facilitate interactions with cancer cell targets, although further research is necessary to elucidate their full potential in oncology .

Case Studies

In a notable case study, researchers synthesized various derivatives of benzimidazole to assess their biological activities. Among these, one compound demonstrated significant anti-inflammatory and antibacterial properties, indicating the therapeutic potential of this class of compounds in treating inflammatory diseases and infections .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride?

The compound is typically synthesized via cyclization reactions. For example, benzoimidazole derivatives are formed by reacting substituted benzaldehydes with o-phenylenediamine derivatives under acidic conditions. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent at elevated temperatures (~120°C) to facilitate imidazole ring formation . Optimization of yield involves adjusting stoichiometry, reaction time, and purification via column chromatography or recrystallization .

Q. How is the structural integrity of the compound validated post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring integration.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretching at ~1100–1250 cm⁻¹ for trifluoromethyl) .
  • Elemental Analysis : Validates purity by comparing experimental and theoretical C, H, N, and Cl content .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its activity?

In vitro assays include:

  • Enzyme Inhibition Studies : Testing against targets like Factor Xa or cannabinoid receptors using competitive binding assays .
  • Cell-Based Assays : Cytotoxicity screening (e.g., MTT assay) and antimicrobial activity evaluation (e.g., MIC determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Piperidine Substitution : Modulates receptor binding affinity; bulkier groups may reduce off-target interactions .
  • SAR Studies : Systematic substitution at the benzoimidazole core (e.g., nitro, halogen, or aryl groups) reveals trends in potency. For example, 5-nitro derivatives show enhanced antihypertensive activity in spontaneously hypertensive rats (SHR) .

Q. What strategies improve oral bioavailability and pharmacokinetic profiles?

  • Salt Formation : Hydrochloride salts enhance solubility and dissolution rates .
  • P-Glycoprotein Inhibition : Co-administration with efflux pump inhibitors increases plasma concentration .
  • Prodrug Design : Masking polar groups (e.g., ester prodrugs) improves absorption .

Q. How can crystallography and molecular docking resolve binding mechanisms?

  • X-ray Crystallography : Determines 3D binding poses with target proteins (e.g., Factor Xa’s active site) .
  • Docking Simulations : Predict interactions using software like AutoDock; for example, trifluoromethyl groups may occupy hydrophobic pockets, while the piperidine moiety forms hydrogen bonds .

Q. How should researchers address contradictory data in biological evaluations?

  • Dose-Response Analysis : Confirm activity across multiple concentrations to rule out false positives/negatives .
  • Assay Standardization : Control variables like cell passage number, serum content, and incubation time .
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity alongside functional assays) .

Methodological Considerations

Q. Handling and Safety Precautions

  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Q. Analytical Challenges in Purity Assessment

  • HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) with reverse-phase C18 columns and gradient elution .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content .

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